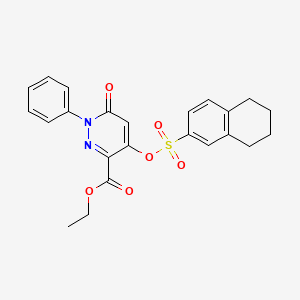

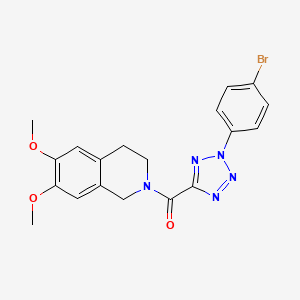

Ethyl 6-oxo-1-phenyl-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Ethyl 6-oxo-1-phenyl-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate" is a complex organic molecule that appears to be related to a class of compounds known for their potential pharmacological properties. Although the provided papers do not directly discuss this compound, they do provide insight into similar structures and their synthesis. For instance, paper discusses the synthesis of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, which share a similar pyrimidine core to our compound of interest. These derivatives were synthesized for the purpose of evaluating their anticancer activity.

Synthesis Analysis

The synthesis of related compounds, as mentioned in paper , involves the condensation of substituted aldehydes, ethyl 3-oxobutanoate, and urea in ethanol with Potassium tert-butoxide as a catalyst under microwave irradiation. This method is notable for its efficiency, taking only 2-4 minutes at 800 W to complete. While the exact synthesis of our compound of interest is not detailed, it is likely that a similar approach could be employed, possibly involving a sulfonylation step to introduce the sulfonyl group and a subsequent reaction to form the dihydropyridazine ring.

Molecular Structure Analysis

The molecular structure of related compounds can be quite intricate, as demonstrated by paper , which describes the crystal structure of ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate. This compound was found to have a thioamide functional group and its structure was elucidated using NMR and IR analysis, as well as X-ray crystallography. The structure was determined to be monoclinic with specific cell dimensions. For our compound, similar analytical techniques would be necessary to confirm the molecular structure, especially considering the complexity added by the tetrahydronaphthalenyl sulfonyl group.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, by analogy with the compounds discussed in papers and , we can predict that the compound would exhibit properties typical of aromatic esters and heterocyclic compounds. This includes a certain degree of solubility in organic solvents, potential for crystallization, and the likelihood of exhibiting strong absorption in UV-Visible spectroscopy due to the presence of conjugated systems. The sulfonyl group may also impart additional solubility in polar solvents.

科学的研究の応用

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of compounds related to Ethyl 6-oxo-1-phenyl-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate. For instance, research conducted by Nikulsinh Sarvaiya and colleagues focused on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, demonstrating antimicrobial properties against various bacteria and fungi (Nikulsinh Sarvaiya et al., 2019).

Antioxidant Activity

The synthesis of compounds related to Ethyl 6-oxo-1-phenyl-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate has also been explored for their potential antioxidant activity. A study by S. George and colleagues synthesized derivatives of dihydropyrimidin-2(1H)-one and evaluated their antioxidant activity, indicating potential therapeutic applications (S. George et al., 2010).

Biological Evaluation and RXR-Selective Agonism

The compound has been studied for its biological activity, particularly in the development of selective agonists for retinoid X receptor (RXR), highlighting its potential in therapeutic applications. Michael C. Heck and colleagues synthesized sulfonic acid analogues, assessing their selective RXR agonism and suggesting modifications to improve biological selectivity and potency (Michael C. Heck et al., 2016).

Synthesis of Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents has been conducted, showcasing the versatility of related compounds in producing a variety of active methylene compounds (M. E. Azab et al., 2013).

特性

IUPAC Name |

ethyl 6-oxo-1-phenyl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyloxy)pyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O6S/c1-2-30-23(27)22-20(15-21(26)25(24-22)18-10-4-3-5-11-18)31-32(28,29)19-13-12-16-8-6-7-9-17(16)14-19/h3-5,10-15H,2,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBSTWQBKDWADA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-oxo-1-phenyl-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2553153.png)

![4-Ethyl-5-fluoro-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2553157.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2553158.png)

![N-(2-chlorobenzyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2553164.png)

![4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/structure/B2553165.png)

![2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[6-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]hexyl]acetamide](/img/structure/B2553170.png)